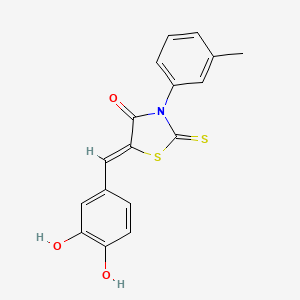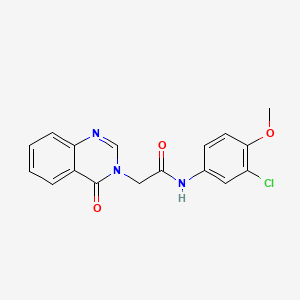![molecular formula C20H23N3O6S2 B5227873 N-[5-(4-morpholinylsulfonyl)-2-(2-oxo-1-pyrrolidinyl)phenyl]benzenesulfonamide](/img/structure/B5227873.png)
N-[5-(4-morpholinylsulfonyl)-2-(2-oxo-1-pyrrolidinyl)phenyl]benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[5-(4-morpholinylsulfonyl)-2-(2-oxo-1-pyrrolidinyl)phenyl]benzenesulfonamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a crucial enzyme involved in the B-cell receptor signaling pathway, which is important for the survival and proliferation of B-cells. TAK-659 has shown promising results in preclinical studies and is currently being investigated as a potential treatment for B-cell malignancies.
作用機序
N-[5-(4-morpholinylsulfonyl)-2-(2-oxo-1-pyrrolidinyl)phenyl]benzenesulfonamide binds to the active site of BTK and inhibits its activity, preventing downstream signaling pathways involved in B-cell survival and proliferation. This leads to reduced viability and proliferation of B-cells, ultimately resulting in cell death. This compound has also been shown to inhibit the activation of NF-κB, a transcription factor involved in the regulation of immune responses.
Biochemical and Physiological Effects:
This compound has been shown to have potent activity against BTK, with an IC50 value in the nanomolar range. In preclinical models, this compound has demonstrated efficacy in reducing tumor burden and prolonging survival. This compound has also been shown to have a favorable safety profile, with no significant toxicity observed in animal studies.
実験室実験の利点と制限
One advantage of N-[5-(4-morpholinylsulfonyl)-2-(2-oxo-1-pyrrolidinyl)phenyl]benzenesulfonamide is its specificity for BTK, which reduces off-target effects and potential toxicity. This compound has also demonstrated good pharmacokinetic properties, with high bioavailability and a long half-life. However, one limitation of this compound is its potential to induce resistance in B-cell malignancies, which may limit its long-term efficacy.
将来の方向性
There are several potential future directions for the development of N-[5-(4-morpholinylsulfonyl)-2-(2-oxo-1-pyrrolidinyl)phenyl]benzenesulfonamide. One area of interest is the investigation of this compound in combination with other targeted therapies, such as immune checkpoint inhibitors and CAR-T cell therapy. Another potential direction is the exploration of this compound in other B-cell malignancies, such as Waldenström macroglobulinemia and mantle cell lymphoma. Additionally, the development of biomarkers to predict response to this compound could help to identify patients who are most likely to benefit from this therapy.
合成法
The synthesis of N-[5-(4-morpholinylsulfonyl)-2-(2-oxo-1-pyrrolidinyl)phenyl]benzenesulfonamide involves several steps, starting from commercially available starting materials. The first step involves the formation of an intermediate compound, which is then reacted with another intermediate to form the final product. The synthesis process has been optimized to produce high yields of this compound with good purity.
科学的研究の応用
N-[5-(4-morpholinylsulfonyl)-2-(2-oxo-1-pyrrolidinyl)phenyl]benzenesulfonamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin lymphoma (NHL). In these studies, this compound has been shown to inhibit BTK activity and downstream signaling pathways, leading to reduced proliferation and survival of B-cells. This compound has also demonstrated synergistic effects when combined with other targeted therapies, such as venetoclax and lenalidomide.
特性
IUPAC Name |
N-[5-morpholin-4-ylsulfonyl-2-(2-oxopyrrolidin-1-yl)phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O6S2/c24-20-7-4-10-23(20)19-9-8-17(31(27,28)22-11-13-29-14-12-22)15-18(19)21-30(25,26)16-5-2-1-3-6-16/h1-3,5-6,8-9,15,21H,4,7,10-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZISRYYNWTKCHHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=C(C=C(C=C2)S(=O)(=O)N3CCOCC3)NS(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-(3-{1-[(1-ethyl-1H-imidazol-2-yl)methyl]-1H-pyrazol-3-yl}phenyl)-2-(4H-1,2,4-triazol-4-yl)pyridine](/img/structure/B5227790.png)
![ethyl 5-acetyl-4-methyl-2-{[(4-nitro-1H-pyrazol-1-yl)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B5227804.png)
![N-({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)-4-(1H-imidazol-1-yl)-N-methylbenzamide](/img/structure/B5227818.png)

![N-[2-(3,4-dimethoxyphenyl)-1,3-benzoxazol-5-yl]-2-(4-nitrophenoxy)acetamide](/img/structure/B5227822.png)
![1-[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]-N-{[1-(2-fluorophenyl)-1H-pyrazol-4-yl]methyl}methanamine](/img/structure/B5227836.png)
![6-methyl-5-{5-[3-(4-morpholinyl)propyl]-1,2,4-oxadiazol-3-yl}-1,2,3,4-tetrahydro-2,7-naphthyridine bis(trifluoroacetate)](/img/structure/B5227839.png)
![1-{2-[2-(4-bromo-2-chlorophenoxy)ethoxy]ethyl}-4-methylpiperazine oxalate](/img/structure/B5227853.png)
![3-methoxy-N-[2-(4-phenyl-1-piperazinyl)ethyl]benzamide hydrochloride](/img/structure/B5227859.png)
![2-(2,4-difluorophenoxy)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide](/img/structure/B5227879.png)

![N-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-2-thiophenecarboxamide](/img/structure/B5227882.png)
![N-({[4-({[1-(1-adamantyl)ethyl]amino}sulfonyl)phenyl]amino}carbonothioyl)-2-furamide](/img/structure/B5227883.png)
![3-(4-fluorophenyl)-5-{2-[(2-methylbenzyl)oxy]-5-nitrobenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5227903.png)
